REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C=CC=CC=1.[Cl:20][C:21]1[C:22]2[CH:32]=[CH:31][CH:30]=[CH:29][C:23]=2[S:24][C:25]=1[C:26]([NH2:28])=O>C(Cl)Cl.O>[Cl:20][C:21]1[C:22]2[CH:32]=[CH:31][CH:30]=[CH:29][C:23]=2[S:24][C:25]=1[C:26]#[N:28]
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(SC1C(=O)N)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed sequentially with water, one molar hydrochloric acid and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(SC1C#N)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |